![molecular formula C19H16O2 B14313712 4-[(4-Phenoxyphenyl)methyl]phenol CAS No. 109027-71-6](/img/structure/B14313712.png)
4-[(4-Phenoxyphenyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Phenoxyphenyl)methyl]phenol: p-(4-Phenoxybenzyl)phenol , is a chemical compound with the following properties:
- Chemical formula:
C14H13O2
- Molecular weight: 227.26 g/mol
Méthodes De Préparation
Synthetic Routes: The synthesis of 4-[(4-Phenoxyphenyl)methyl]phenol involves a reduction route via Schiff bases. Here are the key steps:
Schiff Base Formation: The compound is formed by reacting 4-methoxybenzaldehyde with aniline to create a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride (NaBH₄), to yield the final compound.
Industrial Production: Industrial production methods may vary, but the synthetic route described above provides a fundamental approach.
Analyse Des Réactions Chimiques
Reactivity: 4-[(4-Phenoxyphenyl)methyl]phenol can undergo various chemical reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: As mentioned earlier, the reduction step is crucial in its synthesis.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Reduction: Sodium borohydride (NaBH₄) is commonly used for the reduction step.
Substitution: Various reagents, such as halogens or alkylating agents, can be employed.
Major Products: The major product of the reduction reaction is this compound itself.
Applications De Recherche Scientifique
4-[(4-Phenoxyphenyl)methyl]phenol finds applications in:
Chemistry: As a starting material for the synthesis of other compounds, including dithiocarbamates and dyes.
Biology: Its potential biological activities are an area of research interest.
Industry: It may serve as a precursor for specialty chemicals.
Mécanisme D'action
The exact mechanism by which 4-[(4-Phenoxyphenyl)methyl]phenol exerts its effects remains to be fully elucidated. Further research is needed to understand its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include:
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
These compounds share structural features but differ in substituents and properties. The uniqueness of 4-[(4-Phenoxyphenyl)methyl]phenol lies in its specific combination of functional groups.
Propriétés
Numéro CAS |
109027-71-6 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
4-[(4-phenoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C19H16O2/c20-17-10-6-15(7-11-17)14-16-8-12-19(13-9-16)21-18-4-2-1-3-5-18/h1-13,20H,14H2 |
Clé InChI |
ISFXTGOWPQRBFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


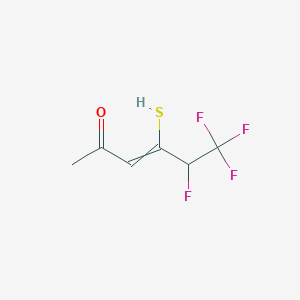
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
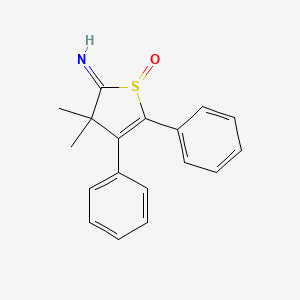
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
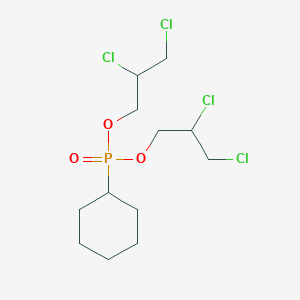
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
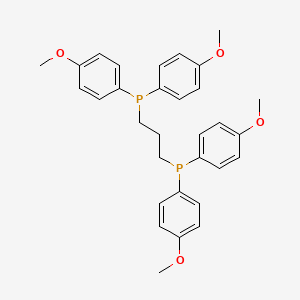
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
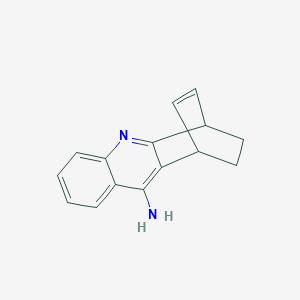
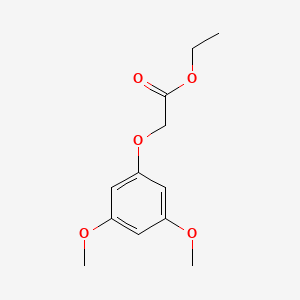

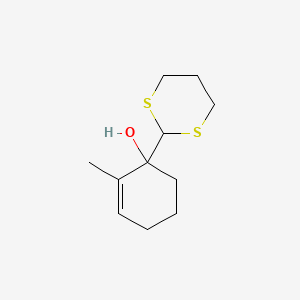
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
